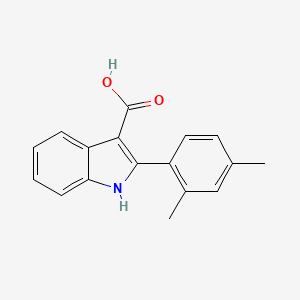

2-(2,4-dimethylphenyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10-7-8-12(11(2)9-10)16-15(17(19)20)13-5-3-4-6-14(13)18-16/h3-9,18H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHRSTPQJPQKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-1H-indole-3-carboxylic acid typically involves the following steps:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an indole derivative. For this compound, 2,4-dimethylphenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole core.

Carboxylation: The indole derivative is then subjected to carboxylation, typically using carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide, to introduce the carboxylic acid group at the third position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences and Implications

Substituent Position: The 2,4-dimethylphenyl group at position 2 in the target compound distinguishes it from simpler analogs like 1H-indole-3-carboxylic acid. This substitution likely enhances hydrophobic interactions in biological systems compared to unsubstituted derivatives .

Functional Group Variations: The carboxylic acid at position 3 is critical for hydrogen bonding and metal coordination, a feature shared with 1H-indole-3-carboxylic acid but absent in esters like 1H-indole-3-carboxylic acid methyl ester .

Core Structure Modifications :

- Pyridine-based analogs (e.g., 2-(2,4-dimethylphenyl)sulfanylpyridine-3-carboxylic acid) demonstrate how heterocyclic core changes affect electronic properties and solubility .

Biological Activity

2-(2,4-Dimethylphenyl)-1H-indole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. Research indicates its potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an indole core substituted with a 2,4-dimethylphenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study focused on various indole derivatives, it was found that certain modifications to the indole structure enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. A series of indole derivatives were assessed for their ability to inhibit tubulin polymerization, which is essential for cancer cell division. The results indicated that modifications at specific positions on the indole ring significantly influenced apoptotic activity in cancer cells .

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.9 | Induces apoptosis via tubulin inhibition |

| Analog 1 | 0.5 | Inhibits G2/M phase progression |

| Analog 2 | 0.7 | Promotes caspase activation |

3. Anti-inflammatory Effects

In studies examining the anti-inflammatory potential of indole derivatives, this compound was noted to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation: It can interact with various receptors that regulate apoptosis and cell growth.

- DNA Interaction: There is evidence suggesting interference with DNA replication and transcription processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study highlighted the synthesis of a series of indole derivatives, including this compound, which were tested for their cytotoxicity against breast cancer cell lines. The findings showed significant growth inhibition compared to control groups .

- Another investigation focused on the compound's ability to induce apoptosis in T47D breast cancer cells through caspase activation assays, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 2-(2,4-dimethylphenyl)-1H-indole-3-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves condensation of 3-formylindole-2-carboxylic acid derivatives with aryl precursors under acidic conditions. For example:

- Method A : Reflux a mixture of 3-formyl-1H-indole-2-carboxylic acid (0.11 mol), sodium acetate (0.1 mol), and 2,4-dimethylphenyl derivatives (0.1 mol) in acetic acid for 3–5 hours. The precipitate is filtered and recrystallized from DMF/acetic acid (1:2 v/v) .

- Critical parameters : Stoichiometric ratios (1:1.1 aldehyde-to-amine), reflux duration (3–5 hours), and recrystallization solvents (DMF/acetic acid) to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- HRMS : Confirm molecular ion [M+H]+ at m/z 280.1338.

- NMR : Use DMSO-d6 to identify indole H-2 (δ 7.35–7.45) and dimethylphenyl protons (δ 2.25–2.30).

- HPLC : C18 column with UV detection at 254 nm (retention time 8.2±0.3 min in 65:35 acetonitrile/0.1% H3PO4).

- XRPD : Verify crystalline stability under storage conditions .

Q. What are the key stability considerations for storing this compound?

- Store in amber glass vials under argon with 3Å molecular sieves.

- Stable for 24 months at -20°C in anhydrous DMSO (sealed under N2), with <5% degradation. Monitor via monthly HPLC-UV to detect decarboxylated derivatives (retention time 9.8 min) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing dimerization byproducts?

- Temperature control : Implement a stepwise gradient (40–80°C over 2 hours) to reduce premature dimerization.

- Catalysts : Use bulky amines (e.g., DIPEA, 10 mol%) to stabilize intermediates.

- Real-time monitoring : Inline HPLC (C18 column, 0.1% TFA gradient) detects dimers; adjust pH to 4.5–5.0 to quench oligomerization .

Q. What strategies are used to investigate structure-activity relationships (SAR) in enzyme inhibition?

- Systematic substitutions : Modify aryl rings (methyl/halogen), carboxylic acid bioisosteres (tetrazole), and indole nitrogen.

- Parallel synthesis : Generate 50–100 analogs per cycle; test at 1 μM against kinases (e.g., JAK2, EGFR).

- Molecular docking : Use Glide SP precision to correlate steric/electronic parameters (Hammett σ) with IC50 values, identifying critical hydrogen bonds (e.g., Met793 in EGFR) .

Q. How should discrepancies between computational and experimental binding affinities be resolved?

- Multi-scale MD simulations : Run 100 ns trajectories (AMBER ff19SB) to sample protein flexibility.

- Experimental validation : Surface plasmon resonance (SPR) measures kon/off at 15–37°C to account for entropy-enthalpy compensation.

- Alanine scanning mutagenesis : Identify misrepresented binding residues in force fields .

Q. What computational methods predict pharmacokinetic properties of derivatives?

- QSPR models : Calculate logP via COSMO-RS (Δerror <0.3) and CYP450 inhibition via ensemble docking.

- Free energy perturbation (FEP+) : Simulate hydroxylation barriers at indole C-5 and methyl groups to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.